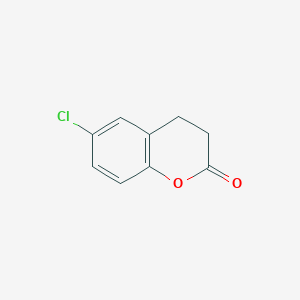

6-Chloro-chroman-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMNLXQACWRZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295781 | |

| Record name | 6-Chloro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-63-3 | |

| Record name | 4377-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 6-Chloro-chroman-2-one?

An In-depth Technical Guide on 6-Chloro-chroman-2-one for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-chroman-2-one, a compound of interest for professionals in research, science, and drug development. The information presented is intended to support laboratory work and theoretical analysis.

Molecular and Physical Characteristics

A foundational understanding of the physicochemical properties of 6-Chloro-chroman-2-one is essential for its application in research and development. These properties influence its behavior in various chemical and biological systems.

A summary of key physical and chemical data is provided in the table below for quick reference.

| Property | Value |

| IUPAC Name | 6-chloro-3,4-dihydro-2H-chromen-2-one |

| CAS Number | 2051-59-4[1][2][3] |

| Molecular Formula | C₉H₇ClO₂[1] |

| Molecular Weight | 182.6 g/mol [4] |

| Appearance | Yellow to white solid[3] |

| Melting Point | 146-149 °C[3] |

| Boiling Point (Predicted) | 324.0 ± 42.0 °C[4] |

| Density (Predicted) | 1.345 ± 0.06 g/cm³[4] |

| Solubility | Insoluble in water; Soluble in chloroform, n-heptane, ethanol, butanol[5] |

Synthesis and Reactivity Profile

The synthesis of 6-Chloro-chroman-2-one can be achieved through various organic synthesis routes. A generalized workflow is presented below to illustrate a potential synthetic pathway.

Caption: A simplified workflow for the synthesis of 6-Chloro-chroman-2-one.

The reactivity of 6-Chloro-chroman-2-one is influenced by the electron-withdrawing nature of the chlorine atom and the lactone ring. Key reactive sites on the molecule are highlighted in the diagram below.

Caption: Key reactive sites of the 6-Chloro-chroman-2-one molecule.

Experimental Protocols

The following protocols provide standardized methods for the analysis of 6-Chloro-chroman-2-one.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a 6-Chloro-chroman-2-one sample.

Methodology:

-

Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Objective: To confirm the structure of 6-Chloro-chroman-2-one.

Methodology:

-

Solvent: Deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a proton spectrum to observe the chemical shifts and coupling constants of the aromatic and aliphatic protons.

-

¹³C NMR: Acquire a carbon spectrum to identify the chemical shifts of the carbonyl, aromatic, and aliphatic carbons.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling 6-Chloro-chroman-2-one. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

References

-

6-chloro-3-(6-hydroxy-2-oxo-2H-chromene-3-carbonyl) - MySkinRecipes. (n.d.). Retrieved from [Link]

-

CAS 2051-59-4 | 6-Chloro-2H-chromen-2-one | MFCD01327472 - Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]

-

6-Chlorohexan-2-one | C6H11ClO | CID 82468 - PubChem. (n.d.). Retrieved from [Link]

-

6-Chlorohexan-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Retrieved from [Link]

-

6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one - PMC. (n.d.). Retrieved from [Link]

-

Exploring the Chemical Properties and Applications of 6-Chloro-2-hexanone. (n.d.). Retrieved from [Link]

-

6-(hydroxymethyl)-2H-chromen-2-one | C10H8O3 | CID 20195365 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) 3-Acetyl-6-chloro-2H-chromen-2-one - ResearchGate. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Chloro-chroman-2-one from Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthesis of 6-Chloro-chroman-2-one, a halogenated derivative of the dihydrocoumarin scaffold, which is of significant interest in medicinal chemistry and drug discovery. The primary focus is on a robust and widely applicable synthetic strategy commencing with substituted phenols, specifically 4-chlorophenol. This document delves into the mechanistic underpinnings of the key transformations, offers detailed, field-proven experimental protocols, and presents characterization data to ensure scientific integrity and reproducibility. The content is structured to provide not only a step-by-step methodology but also the causal reasoning behind experimental choices, empowering researchers to adapt and troubleshoot the synthesis as needed.

Introduction

Chroman-2-ones, also known as dihydrocoumarins, represent a privileged heterocyclic scaffold found in a plethora of natural products and pharmacologically active molecules. Their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties, have established them as valuable starting points for drug development programs. The introduction of a chlorine atom at the 6-position of the chroman-2-one core can significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the synthesis of 6-Chloro-chroman-2-one, a key intermediate for the generation of a library of novel therapeutic candidates.

The most direct and logical synthetic approach to 6-Chloro-chroman-2-one begins with the readily available and inexpensive starting material, 4-chlorophenol. The overall strategy involves a two-step sequence:

-

O-Alkylation: Introduction of a three-carbon side chain onto the phenolic oxygen.

-

Intramolecular Cyclization: An acid-catalyzed ring closure to form the lactone ring.

This guide will dissect each of these steps, providing both the theoretical framework and practical execution details.

Mechanistic Considerations: The Path from Phenol to Chroman-2-one

The synthesis of 6-Chloro-chroman-2-one from 4-chlorophenol is a classic example of building heterocyclic complexity from simple aromatic precursors. The overall transformation is depicted below:

Figure 1: General synthetic workflow for 6-Chloro-chroman-2-one.

Step 1: O-Alkylation of 4-Chlorophenol

The initial step involves the formation of an ether linkage by reacting the phenoxide of 4-chlorophenol with a suitable three-carbon electrophile. A common and effective method is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form the more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. For the synthesis of the key intermediate, 3-(4-chlorophenoxy)propanoic acid, reagents such as 3-chloropropionic acid or β-propiolactone can be utilized.

The choice of base and solvent is critical for the success of this step. A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically sufficient to deprotonate the phenol without causing unwanted side reactions. The reaction is often carried out in a polar aprotic solvent like acetone or DMF to facilitate the dissolution of the reactants and promote the SN2 reaction.

Step 2: Intramolecular Friedel-Crafts Acylation

The cyclization of 3-(4-chlorophenoxy)propanoic acid to form 6-Chloro-chroman-2-one is an intramolecular Friedel-Crafts acylation.[1] This reaction involves the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich aromatic ring.[2]

The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The ether oxygen is an ortho-, para-directing activator, while the chlorine atom is an ortho-, para-directing deactivator. In this case, the cyclization occurs at the position ortho to the ether linkage, which is activated by the oxygen's lone pairs, leading to the formation of the desired 6-membered lactone ring.

Strong acid catalysts are required to promote the formation of the acylium ion from the carboxylic acid.[3] Polyphosphoric acid (PPA) is a widely used and effective catalyst for this transformation, acting as both a catalyst and a solvent at elevated temperatures.[1][4] Other strong acids like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can also be employed.[1]

The mechanism of the PPA-catalyzed intramolecular Friedel-Crafts acylation is outlined below:

Sources

An In-depth Technical Guide to 6-Chloro-chroman-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-chroman-2-one (also known as 6-chlorocoumarin), a halogenated derivative of the coumarin scaffold. We will delve into its chemical and physical properties, explore its synthesis, analyze its spectroscopic signature, and discuss its current and potential applications in the field of medicinal chemistry and drug development.

Core Molecular Identity: CAS Number and Structure

6-Chloro-chroman-2-one is registered under the CAS number 2051-59-4 .[1] Its molecular formula is C₉H₅ClO₂, with a molecular weight of 180.59 g/mol .[1]

The molecular structure consists of a benzene ring fused to a pyran-2-one ring, with a chlorine atom substituted at the 6th position of the bicyclic system. The systematic IUPAC name for this compound is 6-chloro-2H-chromen-2-one.[1]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2051-59-4 | [1] |

| Molecular Formula | C₉H₅ClO₂ | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| SMILES | O=C1C=CC2=C(O1)C=CC(Cl)=C2 | [1] |

| Appearance | White solid | [2] |

| logP (octanol/water) | 2.446 (Calculated) | [3] |

Synthesis of 6-Chloro-chroman-2-one: The Pechmann Condensation

The synthesis of coumarin and its derivatives is well-established in organic chemistry, with several named reactions providing access to this scaffold, including the Perkin, Knoevenagel, and Pechmann reactions. The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][5]

For the synthesis of 6-Chloro-chroman-2-one, the logical starting materials for a Pechmann condensation are 4-chlorophenol and ethyl acetoacetate. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, which facilitates both the initial transesterification and the subsequent intramolecular cyclization and dehydration.[6]

Experimental Protocol: Pechmann Condensation

This protocol describes a plausible method for the synthesis of 6-Chloro-chroman-2-one.

Materials:

-

4-Chlorophenol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ethanol (for recrystallization)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 4-chlorophenol and ethyl acetoacetate.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The acid acts as both a catalyst and a dehydrating agent.

-

After the addition of the acid, allow the reaction mixture to slowly warm to room temperature and then heat it, for example, in a water bath at 60-70 °C, for a specified time to ensure the completion of the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 6-Chloro-chroman-2-one.

Causality in Experimental Choices:

-

Acid Catalyst: A strong acid like sulfuric acid is crucial for protonating the carbonyl group of the ethyl acetoacetate, making it more electrophilic for the initial attack by the phenol. It also facilitates the dehydration step in the final stage of the reaction.

-

Temperature Control: The initial cooling during the addition of sulfuric acid is a safety measure to control the exothermic reaction. Subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

-

Precipitation in Water: Pouring the reaction mixture into water serves to precipitate the organic product, as coumarins are generally poorly soluble in water, and it also helps to dilute and remove the acid catalyst.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-Chloro-chroman-2-one via Pechmann condensation.

Spectroscopic Analysis

The structural elucidation of 6-Chloro-chroman-2-one is confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR spectral data for 6-chloro-2H-chromen-2-one in CDCl₃.[2]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | - | 160.0 |

| 3 | 6.47 (d, J = 9.6 Hz) | 117.8 |

| 4 | 7.66 (d, J = 9.6 Hz) | 142.3 |

| 4a | - | 118.3 |

| 5 | 7.28 (t, J = 7.5 Hz) | 127.2 |

| 6 | - | 129.7 |

| 7 | 7.47 (d, J = 6.9 Hz) | 131.7 |

| 8 | 7.47 (d, J = 6.9 Hz) | 119.8 |

| 8a | - | 152.4 |

Interpretation of NMR Data:

-

¹H NMR: The spectrum shows characteristic signals for the protons on the coumarin scaffold. The doublets at 6.47 and 7.66 ppm with a coupling constant of 9.6 Hz are indicative of the cis-alkene protons at positions 3 and 4, respectively. The signals in the aromatic region correspond to the protons on the chlorinated benzene ring.

-

¹³C NMR: The signal at 160.0 ppm is characteristic of the lactone carbonyl carbon (C-2). The other signals correspond to the remaining carbons of the bicyclic system. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the oxygen of the pyrone ring.

Reactivity and Chemical Behavior

The reactivity of 6-Chloro-chroman-2-one is dictated by the presence of the electrophilic α,β-unsaturated lactone system and the chlorinated aromatic ring.

-

Lactone Ring: The lactone can undergo nucleophilic attack, leading to ring-opening reactions under basic conditions.

-

Alkene Bond: The double bond in the pyrone ring can participate in addition reactions.

-

Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile. The chlorine atom is a deactivating but ortho-, para-directing group.

Applications in Research and Drug Development

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[7] Coumarin derivatives have demonstrated a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antiviral properties.[8][9]

A notable application of 6-chlorocoumarin is in the development of antiviral agents. Studies have shown that conjugates of 6-chlorocoumarin with nucleobases and nucleosides exhibit potent anti-Hepatitis C Virus (HCV) activity.[10][11][12] For instance, certain 6-[(6'-chlorocoumarin-3'-yl)methylthio]purine derivatives have shown significant inhibitory abilities against HCV replication with EC₅₀ values in the low micromolar range.[11][12]

The "chemo-combination strategy" of linking the 6-chlorocoumarin moiety to a biologically active molecule like a purine or pyrimidine can lead to synergistic effects and the development of novel therapeutic agents.[11][12]

Conceptual Diagram: Structure-Activity Relationship

Caption: Conceptual illustration of the structure-activity relationship (SAR) approach using 6-chlorocoumarin.

Conclusion

6-Chloro-chroman-2-one is a valuable synthetic building block with established and potential applications in medicinal chemistry. Its synthesis is readily achievable through classic organic reactions, and its structure provides a versatile platform for the development of novel bioactive compounds. The demonstrated anti-HCV activity of its derivatives highlights the importance of this scaffold in the ongoing search for new therapeutic agents. This guide provides a foundational understanding of 6-Chloro-chroman-2-one for researchers and scientists working in the field of drug discovery and development.

References

-

Kotwani, N. G., et al. (n.d.). Pechmann condensation of phenols with ethyl butyroacetate. Retrieved from [Link]

-

(n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]

-

(2025, August 6). Syntheses and Biological Activities of Chroman-2-ones. A Review. ResearchGate. Retrieved from [Link]

-

(2025, August 10). (PDF) 3-Acetyl-6-chloro-2H-chromen-2-one. ResearchGate. Retrieved from [Link]

-

Lin, S.-Y., et al. (2025, April 15). 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. National Institutes of Health. Retrieved from [Link]

-

(n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. National Institutes of Health. Retrieved from [Link]

-

(n.d.). Table 1 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD).... ResearchGate. Retrieved from [Link]

-

Lin, S.-Y., et al. (2025, April 15). 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. PubMed. Retrieved from [Link]

-

(n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. National Institutes of Health. Retrieved from [Link]

-

Lin, S.-Y., et al. (2025, April 15). 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents. Lirias - KU Leuven. Retrieved from [Link]

-

(2025, August 7). (PDF) Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. ResearchGate. Retrieved from [Link]

-

(2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Retrieved from [Link]

-

(2015, February 26). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry. Retrieved from [Link]

-

(n.d.). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. arkat usa. Retrieved from [Link]

-

(n.d.). Pechmann Condensation.doc(44.5 KB). Retrieved from [Link]

-

(n.d.). Chemical Properties of 6-Chlorocoumarin (CAS 2051-59-4). Cheméo. Retrieved from [Link]

-

(n.d.). An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Retrieved from [Link]

-

(2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Retrieved from [Link]

-

(n.d.). Novel 6a,12b-Dihydro-6H,7H-chromeno[3,4-c] chromen-6-ones: Synthesis, Structure and Antifungal Activity. MDPI. Retrieved from [Link]

-

(n.d.). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE.org. Retrieved from [Link]

-

(n.d.). 6-Chlorocoumarin. PubChem. Retrieved from [Link]

-

(n.d.). Catalyst-Controlled Divergent Synthesis of 2H-Chromenes via [3 + 3] Annulation of Vinyl Sulfoxonium Ylides with Quinones | Organic Letters. ACS Publications. Retrieved from [Link]

-

(n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. National Institutes of Health. Retrieved from [Link]

-

(n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Potdar, M. K., et al. (2001). Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. 6-Chlorocoumarin | C9H5ClO2 | CID 16321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 6-Chlorocoumarin (CAS 2051-59-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. DSpace [open.bu.edu]

- 5. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 6a,12b-Dihydro-6H,7H-chromeno[3,4-c] chromen-6-ones: Synthesis, Structure and Antifungal Activity | MDPI [mdpi.com]

- 9. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Chlorocoumarin Conjugates with Nucleobases and Nucleosides as Potent Anti-Hepatitis C Virus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

An In-Depth Technical Guide to the Biological Activities of Chroman-2-one Derivatives

Abstract

The chroman-2-one, or dihydrocoumarin, scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds of significant pharmacological interest.[1] Recognized as a "privileged structure" in medicinal chemistry, its versatile framework allows for extensive chemical modification, leading to a broad spectrum of biological activities.[2][3] This technical guide provides a comprehensive analysis of the key biological activities exhibited by chroman-2-one derivatives, including their anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties. We will delve into the underlying mechanisms of action, present quantitative data from relevant studies, provide detailed experimental protocols for activity assessment, and visualize key pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the therapeutic potential of the chroman-2-one scaffold.

Introduction: The Chroman-2-one Scaffold as a Pharmacophore

The chroman-2-one core, consisting of a benzene ring fused to a dihydropyranone ring, serves as an essential building block for a diverse range of bioactive molecules.[1] This structural motif is prevalent in nature, and its derivatives have been the subject of extensive research due to their wide-ranging pharmacological effects.[2][4] The synthetic accessibility and structural diversity of chroman-2-ones have made them attractive targets for medicinal chemists aiming to develop novel therapeutic agents.[5] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the chroman-2-one ring system, allowing for fine-tuning of their pharmacological profiles.[6] This guide will explore the key therapeutic areas where chroman-2-one derivatives have shown significant promise.

Anticancer Activity: Targeting Hallmarks of Malignancy

Chroman-2-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[3][7][8] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[3][9]

Mechanistic Insights

A primary mechanism underlying the anticancer activity of many chroman-2-one derivatives is the inhibition of protein kinases , which are pivotal in cancer cell signaling and proliferation.[3] For instance, certain derivatives have been shown to inhibit key kinases in pathways like the mTOR/PI3Kα and p38α mitogen-activated protein kinase (MAPK) pathways, ultimately leading to decreased cell growth and the induction of apoptosis.[3]

Another significant anticancer strategy employed by these compounds is the inhibition of carbonic anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and XII.[10][11] These enzymes play a crucial role in regulating the pH of the tumor microenvironment, and their inhibition can disrupt tumor growth and metastasis.[11]

Furthermore, some chroman-2-one derivatives have been found to induce cell cycle arrest , a critical process in controlling cell division. For example, the derivative bis(4-hydroxy-2H-chromen-2-one)coumarin has been shown to cause cell cycle arrest in the G2/M phase in MCF-7 breast cancer cells.[9]

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of chroman-2-one derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide | PC-3 (Prostate), MDA-MB-231 (Breast) | 3.56, 8.5 | [8] |

| 3-Bromoacetylcoumarin Derivative (6d) | NUGC (Gastric) | 0.029 | [12][13] |

| 2-Phenylpyrimidine Coumarin Derivative (72) | CNE2, KB, Cal27 | 1.92, 3.72, 1.97 | [9] |

| Chromene Azo Chromophore (4a, 4b, 4c, 7c) | Various | 0.3 - 2 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of a compound.[3]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chroman-2-one derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to the development and progression of numerous diseases, including cancer.[15] Chroman-2-one derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways.[2][7][16]

Mechanistic Insights

A primary mechanism of anti-inflammatory action for many chroman-2-one derivatives is the inhibition of the NF-κB signaling pathway .[16] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[16] By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory cascade.[16]

Some derivatives also exert their anti-inflammatory effects by targeting other signaling pathways, such as the TLR4/MAPK pathway .[17] Additionally, certain compounds have been shown to upregulate the Nrf2/HO-1 pathway, which plays a protective role against oxidative stress and inflammation.[16]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory activity of chroman-2-one derivatives is often evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 2-(2-phenylethyl)chromone derivative (26) | LPS-induced inflammatory model | NO production | - | [2] |

| Chromone derivatives (153 and 154) | RAW264.7 | - | 19.06 ± 3.60, 9.56 ± 0.18 | [2] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the chroman-2-one derivatives for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Caption: Inhibition of the NF-κB pathway by chroman-2-one derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Chroman-2-one derivatives have been investigated for their activity against a broad spectrum of bacteria and fungi.[3][7][18]

Structure-Activity Relationship

The antimicrobial efficacy of chroman-2-one derivatives is influenced by their structural features. For example, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity.[7] Conversely, the presence of methoxy substituents at the meta position of ring B in related homoisoflavonoids has been shown to enhance bioactivity.[7]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Disubstituted compound (8) | Gram-positive/Gram-negative bacteria | 256 | [7] |

| Disubstituted compound (8) | Yeasts | 256 | [7] |

| Disubstituted compound (8) | Filamentous fungi | 512 | [7] |

| Compound 10 (with CF3 group) | Bacteria and yeasts | 512 | [7] |

| Compound 10 (with CF3 group) | Filamentous fungi | 1024 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare two-fold serial dilutions of the chroman-2-one derivatives in a 96-well microplate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Chroman-2-one derivatives, particularly those with hydroxyl substitutions, can act as potent antioxidants.[19][20][21]

Mechanistic Insights

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals.[20][21] The presence of a catechol moiety (ortho-dihydroxy groups) or hydroxyl groups at positions C-6 and C-7 of the coumarin core generally enhances antioxidant activity.[20][21]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

| Compound/Derivative | Assay | Activity | Reference |

| 2H-chromen-2-one derivatives | DPPH, ABTS, Superoxide radical scavenging | Moderate antiradical activity | [19] |

| 4-hydroxycoumarin derivatives | DPPH, Hydroxyl radical, Lipid peroxide scavenging | High radical scavenging activity | [20] |

Experimental Protocol: DPPH Radical Scavenging Assay

Step-by-Step Methodology:

-

Sample Preparation: Prepare different concentrations of the chroman-2-one derivatives in methanol.

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: Mix the sample solutions with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Chroman-2-one derivatives are being explored as multi-target agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][22][23] Their neuroprotective effects are mediated through various mechanisms.[5]

Mechanistic Insights

One of the key mechanisms is the inhibition of acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine.[5][22] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.[22]

Other neuroprotective mechanisms include the inhibition of monoamine oxidases (MAO-A and MAO-B) , enzymes involved in the degradation of neurotransmitters like dopamine and serotonin, and the inhibition of β-amyloid (Aβ) plaque formation and aggregation , a hallmark of Alzheimer's disease.[5] Some derivatives also exhibit neuroprotective effects by mitigating oxidative stress.[5][23]

Quantitative Assessment of Neuroprotective Activity

| Compound/Derivative | Target | IC50 | Reference |

| 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a) | AChE | 2.42 µM | [22] |

| 2-azolylchromone derivative (9) | MAO-A | 0.023–0.32 μM | [5] |

Conclusion and Future Perspectives

Chroman-2-one and its derivatives represent a highly versatile and pharmacologically significant class of compounds.[3] Their "privileged" scaffold has been successfully modified to yield potent agents with anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities.[2][3] The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives.[6]

Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to improve their efficacy, selectivity, and pharmacokinetic properties. Further in-depth mechanistic studies are also crucial to fully elucidate their modes of action. Ultimately, the continued exploration of chroman-2-one derivatives holds great promise for the development of novel therapeutics for a wide range of human diseases.

References

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]

-

Antioxidant activity of 2H-chromen-2-one derivatives. ResearchGate. Available from: [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. Available from: [Link]

-

Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central. Available from: [Link]

-

2H-chromen-2-one. Tiiips. Available from: [Link]

-

Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. PubMed. Available from: [Link]

-

Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies. PubMed. Available from: [Link]

-

Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. PubMed Central. Available from: [Link]

-

Synthesis and Biological Evaluation of Chromen-2-One and Chromen-2-Imine Derivatives Bearing Aryldiazenyl Moiety as Expected Antimicrobial Agents. Taylor & Francis Online. Available from: [Link]

-

Syntheses and Biological Activities of Chroman-2-ones. A Review. ResearchGate. Available from: [Link]

-

Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. PubMed. Available from: [Link]

-

(PDF) Synthesis , Characterization and Biological activity of new derivatives of Chromen-2-one. ResearchGate. Available from: [Link]

-

2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. UniCA IRIS. Available from: [Link]

-

In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. NIH. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel Coumarin Derivatives as Antioxidant Agents. Rasayan Journal of Chemistry. Available from: [Link]

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. Available from: [Link]

-

The structures of chromone (1), coumarin (2) and chromone derivatives 3–11 referred to in the text. ResearchGate. Available from: [Link]

-

Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. ResearchGate. Available from: [Link]

-

Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI. Available from: [Link]

-

SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF NOVEL COUMARIN DERIVATIVES. Rasayan Journal of Chemistry. Available from: [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available from: [Link]

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF COUMARIN DERIVATIVE. ResearchGate. Available from: [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. Available from: [Link]

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed. Available from: [Link]

-

Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PubMed Central. Available from: [Link]

-

Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. MDPI. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Coumarin Analogs Targeted against SARS-CoV-2. PubMed Central. Available from: [Link]

-

Coumarin Derivatives as Anti-inflammatory and Anticancer Agents. PubMed. Available from: [Link]

-

Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Taylor & Francis Online. Available from: [Link]

-

Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy. Available from: [Link]

-

Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. PubMed. Available from: [Link]

-

Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. ACS Omega. Available from: [Link]

-

Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 10. iris.unica.it [iris.unica.it]

- 11. tandfonline.com [tandfonline.com]

- 12. Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coumarin Derivatives as Anti-inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-chroman-2-one as a privileged scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The chroman-2-one, or dihydrocoumarin, nucleus represents one such scaffold, and its halogenated analogue, 6-chloro-chroman-2-one, has garnered significant interest for its potential to yield potent and selective therapeutic agents. The introduction of a chloro group at the 6-position of the chroman-2-one core significantly modulates the molecule's electronic and lipophilic properties, thereby influencing its pharmacokinetic profile and interaction with biological targets. This technical guide provides a comprehensive overview of the 6-chloro-chroman-2-one scaffold, including its synthesis, biological significance, and potential as a foundational element in the development of novel therapeutics.

Synthesis of the 6-Chloro-chroman-2-one Core: A Step-by-Step Protocol

The synthesis of 6-chloro-chroman-2-one is most efficiently achieved through a two-step process commencing with the synthesis of its unsaturated precursor, 6-chloro-2H-chromen-2-one (6-chlorocoumarin), followed by catalytic hydrogenation.

Part 1: Synthesis of 6-Chloro-2H-chromen-2-one

Several classical methods can be employed for the synthesis of the 6-chlorocoumarin intermediate, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions.[1] A reliable and scalable approach is the Wittig reaction, which involves the condensation of 5-chloro-2-hydroxybenzaldehyde with an appropriate phosphorus ylide.

Experimental Protocol: Wittig Reaction for 6-Chloro-2H-chromen-2-one

-

Materials:

-

5-chloro-2-hydroxybenzaldehyde

-

Ethyl (triphenylphosphoranylidene)acetate

-

N,N-diethylaniline (solvent)

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (eluent)

-

-

Procedure:

-

To a solution of 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-diethylaniline, add ethyl (triphenylphosphoranylidene)acetate (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 6-chloro-2H-chromen-2-one.[2]

-

Part 2: Catalytic Hydrogenation to 6-Chloro-chroman-2-one

The saturation of the α,β-unsaturated lactone in 6-chloro-2H-chromen-2-one is achieved through catalytic hydrogenation, a robust and high-yielding reaction. Various catalysts can be employed, with palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C) being highly effective.[3]

Experimental Protocol: Catalytic Hydrogenation

-

Materials:

-

6-chloro-2H-chromen-2-one

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethyl acetate (solvent)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

Dissolve 6-chloro-2H-chromen-2-one (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a high-pressure hydrogenation vessel.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (typically 1-10 MPa).[3]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Carefully depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-chloro-chroman-2-one.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

The 6-Chloro-chroman-2-one Scaffold in Medicinal Chemistry: A Privileged Core for Drug Discovery

The chroman-2-one scaffold and its derivatives have demonstrated a wide array of pharmacological activities, establishing them as privileged structures in medicinal chemistry.[4] The introduction of a chlorine atom at the 6-position can enhance these activities and provide a handle for further functionalization.

Anticancer Potential

Coumarin and chromone derivatives are well-documented for their anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][6]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Derivatives of the chroman-2-one scaffold are believed to exert their anticancer effects through multiple pathways:

-

Induction of Apoptosis: Many chromone and coumarin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, leading to the release of cytochrome c and the activation of caspase cascades.[3][7]

-

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, thereby preventing tumor growth.[7]

-

Kinase Inhibition: A significant number of chromone derivatives exhibit inhibitory activity against various protein kinases that are crucial for cancer cell signaling and proliferation.[4]

-

Inhibition of Angiogenesis: Some coumarin derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[5]

Caption: Potential anticancer mechanisms of action for 6-chloro-chroman-2-one derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases. Coumarin derivatives have shown significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[7] The 6-chloro-substituted scaffold is expected to retain or even enhance this activity.

Other Potential Therapeutic Applications

The versatility of the chroman-2-one scaffold suggests a broad range of other potential therapeutic applications, including:

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 6-chloro-chroman-2-one are emerging, general trends from related chromone and coumarin derivatives can provide valuable guidance for the design of new analogues.

| Position of Substitution | Potential Impact on Biological Activity |

| C3 | Substitution at this position can significantly influence anticancer and anti-inflammatory activity. Introduction of aryl or heterocyclic moieties can lead to potent compounds.[7] |

| C4 | Functionalization at C4 can modulate activity and selectivity. Hydroxyl and amino groups are common starting points for further derivatization. |

| C7 | The C7 position is often a site for introducing groups that can improve solubility and pharmacokinetic properties. |

| C6 (Chloro group) | The electron-withdrawing nature of the chlorine atom can enhance the overall biological activity and provides a potential site for further modification through cross-coupling reactions. |

Future Directions and Conclusion

The 6-chloro-chroman-2-one scaffold represents a highly promising starting point for the development of a new generation of therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with the broader chroman-2-one family make it a privileged core for medicinal chemistry campaigns. Future research should focus on the synthesis of diverse libraries of 6-chloro-chroman-2-one derivatives and their systematic evaluation in a range of biological assays. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and pathways modulated by these compounds, ultimately paving the way for their clinical development. The exploration of this scaffold holds significant promise for addressing unmet medical needs in oncology, inflammation, and beyond.

References

- Therapeutic Effects of Coumarins with Different Substitution P

- An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. Oriental Journal of Chemistry. 2012.

- Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. Molecules. 2015.

- Application of 6-Chloro-2H-chromene in the Synthesis of Heterocyclic Compounds. BenchChem. 2025.

- Supporting Information for "Direct Arylation of Coumarins and Chromenones". The Royal Society of Chemistry. 2012.

- Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst.

- One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cycliz

- Antioxidant activity of 2H-chromen-2-one derivatives.

- Biological activities of chromone derivatives in medicinal chemistry. BenchChem. 2025.

- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry. 2022.

- 2H-chromen-2-one. Tiiips. 2022.

- Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review.

- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. 2014.

- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.

- Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. International Journal of Molecular Sciences. 2021.

- Coumarin derivatives with anticancer activities: An upd

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. WO2018024017A1 - Preparation method for 6-fluoro-2-(epoxy-2-yl)chroman - Google Patents [patents.google.com]

- 3. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Coumarin derivatives with anticancer activities: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN108314670B - Preparation method of (S) -2-chloro-1- (6-fluoro-1-chroman-2-yl) -ethanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-chroman-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-chroman-2-one is a heterocyclic compound belonging to the chromanone class, a scaffold of significant interest in medicinal chemistry and drug discovery. The chroman-2-one core, a saturated version of coumarin, is present in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 6-position of the aromatic ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity. Therefore, unambiguous structural confirmation through spectroscopic analysis is a critical step in the synthesis and development of novel therapeutic agents based on this scaffold.

This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of 6-Chloro-chroman-2-one. The focus is not only on the presentation of expected data but also on the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecular structure of 6-Chloro-chroman-2-one is fundamental to interpreting its spectroscopic data. The structure features a bicyclic system comprising a benzene ring fused to a dihydropyranone ring. The chlorine substituent at the 6-position and the lactone functionality are key features that will give rise to characteristic spectroscopic signals.

// Atom nodes C1 [label="C2", pos="1.5,0!"]; C2 [label="C3", pos="0.75,-1.3!"]; C3 [label="C4", pos="-0.75,-1.3!"]; C4 [label="C4a", pos="-1.5,0!"]; C5 [label="C5", pos="-0.75,1.3!"]; C6 [label="C6", pos="0.75,1.3!"]; C7 [label="C7", pos="2.25,1.3!"]; C8 [label="C8", pos="3.0,0!"]; C9 [label="C8a", pos="2.25,-1.3!"]; O1 [label="O1", pos="0,0!"]; O2 [label="=O", pos="2.0,-0.5!"]; Cl [label="Cl", pos="1.5,2.6!"]; H1 [label="H", pos="0.75,-2.3!"]; H2 [label="H", pos="-0.75,-2.3!"]; H3 [label="H", pos="-1.5,2.3!"]; H4 [label="H", pos="3.0,1.3!"]; H5 [label="H", pos="3.75,0!"];

// Edges for bonds C1 -- O1 -- C6; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 -- C6; C4 -- C9; C5 -- H3; C6 -- Cl; C7 -- C6; C7 -- C8; C8 -- C9; C7 -- H4; C8 -- H5; C9 -- O1; C2 -- H1; C2 -- H2; C1 -- O2 [style=dashed];

}

Caption: Numbering scheme for 6-Chloro-chroman-2-one.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of 6-Chloro-chroman-2-one is expected to exhibit distinct signals for the aromatic and aliphatic protons. The chemical shifts, multiplicities, and coupling constants of these signals are dictated by the electronic environment of each proton.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 2.70 - 2.85 | Triplet | ~7-8 |

| H-4 | 2.95 - 3.10 | Triplet | ~7-8 |

| H-5 | 7.25 - 7.35 | Doublet | ~2 |

| H-7 | 7.15 - 7.25 | Doublet of doublets | ~8-9, ~2 |

| H-8 | 7.00 - 7.10 | Doublet | ~8-9 |

Interpretation and Rationale:

-

Aliphatic Protons (H-3 and H-4): The protons on C3 and C4 form an ethyl-like fragment within the dihydropyranone ring. They are expected to appear as triplets due to coupling with each other. The protons at C4, being adjacent to the aromatic ring, may experience a slightly greater deshielding effect and appear at a slightly downfield chemical shift compared to the C3 protons.

-

Aromatic Protons (H-5, H-7, H-8): The aromatic protons will resonate in the downfield region of the spectrum. The chlorine atom at C6 exerts an electronic effect on the neighboring protons. H-5 is expected to be a doublet due to ortho-coupling with H-7. H-7 will likely appear as a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5. H-8 is expected to be a doublet due to ortho-coupling with H-7. The specific chemical shifts are influenced by the combined electronic effects of the lactone oxygen, the carbonyl group, and the chlorine atom.[1]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. Due to the lack of symmetry in 6-Chloro-chroman-2-one, nine distinct carbon signals are expected.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | 165 - 170 |

| C-3 | 25 - 30 |

| C-4 | 30 - 35 |

| C-4a | 120 - 125 |

| C-5 | 128 - 132 |

| C-6 | 128 - 132 |

| C-7 | 125 - 129 |

| C-8 | 117 - 120 |

| C-8a | 150 - 155 |

Interpretation and Rationale:

-

Carbonyl Carbon (C-2): The lactone carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield.[2]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the chlorine (C-6) and the carbons ortho and para to it will show characteristic shifts. The quaternary carbons (C-4a and C-8a) can be identified by their lower intensity in a standard proton-decoupled spectrum and their absence in a DEPT-135 spectrum.

-

Aliphatic Carbons (C-3 and C-4): These carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1750 - 1730 | Strong | C=O stretch (lactone) |

| 1610 - 1580 | Medium | Aromatic C=C stretch |

| 1250 - 1150 | Strong | C-O stretch (lactone) |

| 850 - 750 | Strong | C-Cl stretch |

Interpretation and Rationale:

The most characteristic absorption in the IR spectrum of 6-Chloro-chroman-2-one will be the strong band corresponding to the stretching vibration of the lactone carbonyl group (C=O).[3] Its position, typically higher than that of a simple ketone, is indicative of the strained ring system. The presence of aromatic and aliphatic C-H stretches, as well as the C-O and C-Cl stretching vibrations, further confirms the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 182/184 | High | [M]⁺ (Molecular ion) |

| 154/156 | Medium | [M - CO]⁺ |

| 119 | Medium | [M - CO - Cl]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Rationale:

-

Molecular Ion Peak: Due to the presence of chlorine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4] This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: A common fragmentation pathway for coumarin-type molecules involves the loss of a neutral carbon monoxide (CO) molecule from the lactone ring.[5] This would result in a fragment ion at m/z 154/156. Subsequent loss of the chlorine radical would lead to a fragment at m/z 119. Further fragmentation of the aromatic ring can also be expected.

Experimental Protocols

To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-Chloro-chroman-2-one into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; a [label="Weigh Sample"]; b [label="Add Deuterated Solvent\n(CDCl3 with TMS)"]; c [label="Dissolve Sample"]; a -> b -> c; }

subgraph "cluster_acq" { label="Data Acquisition"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; d [label="Insert into Spectrometer"]; e [label="Lock and Shim"]; f [label="Acquire 1H Spectrum"]; g [label="Acquire 13C Spectrum"]; d -> e -> f -> g; }

subgraph "cluster_proc" { label="Data Processing"; style=filled; color="#FFFFFF"; node [fillcolor="#FFFFFF"]; h [label="Fourier Transform"]; i [label="Phase and Baseline Correction"]; j [label="Integration and Peak Picking"]; h -> i -> j; }

c -> d; g -> h; }

Caption: General workflow for NMR analysis.FT-IR Sample Preparation and Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 6-Chloro-chroman-2-one onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually displayed in terms of transmittance or absorbance.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

The standard electron energy for EI is 70 eV.

-

Conclusion

The comprehensive spectroscopic analysis of 6-Chloro-chroman-2-one, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal structural confirmation. Each technique offers complementary information, and a holistic interpretation of the data is essential. The expected spectral data, based on the known properties of the chroman-2-one scaffold and the influence of the chlorine substituent, serve as a reliable guide for researchers. Adherence to rigorous experimental protocols will ensure the acquisition of high-quality data, which is paramount for advancing research and development in the fields of medicinal chemistry and materials science.

References

- Smyth, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry, 7(4), 324-332.

-

Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

- Gowda, R., et al. (2011). 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1650.

-

Hoffman Fine Chemicals. 6-Chloro-2H-chromen-2-one. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068.

-

Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS - PMC - NIH. [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) Overview - Agilent. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. [Link]

-

6-Chloro-2H-chromen-2-one | MFCD01327472 - Hoffman Fine Chemicals. [Link]

-

interpreting C-13 NMR spectra - Chemguide. [Link]

-

mass spectra - the M+2 peak - Chemguide. [Link]

Sources

A Technical Guide to the Natural Sources and Analogues of Chroman-2-one Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-2-one, also known as dihydrocoumarin, and its derivatives represent a significant class of oxygen-containing heterocyclic compounds. With a core structure that serves as a privileged scaffold in medicinal chemistry, these molecules are ubiquitous in nature and exhibit a wide array of biological activities.[1] This technical guide provides an in-depth exploration of chroman-2-one compounds, covering their natural sources, biosynthetic origins, and the rationale and methods for the synthesis of their analogues. Furthermore, it details established protocols for their isolation and synthesis, and discusses their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[2][3][4][5] This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug discovery.

Introduction to the Chroman-2-one Scaffold

The chroman-2-one (3,4-dihydrocoumarin) scaffold is a benzopyrone derivative characterized by a fused benzene and a dihydropyran-2-one ring. This structure is a reduced form of coumarin, lacking the C3-C4 double bond. This seemingly minor structural modification has profound effects on the molecule's chemical properties and biological activities, often resulting in compounds with distinct pharmacological profiles compared to their unsaturated coumarin counterparts. The unique chemical architecture of chroman-2-ones allows for versatile binding to various biological targets through mechanisms like hydrogen bonding, hydrophobic interactions, and pi-stacking.[4] Consequently, this scaffold is of great interest in medicinal chemistry for the development of new therapeutic agents.[4]

Natural Occurrence and Biosynthesis

Chroman-2-ones are widely distributed in the plant kingdom and have also been identified in fungi and marine organisms.[1] Their presence in various natural sources underscores their ecological significance and hints at their potential as a source of novel bioactive compounds.

Distribution in Nature

A diverse array of plants, fungi, and even some bacteria are known to produce chroman-2-one derivatives.[6] These compounds are often found as secondary metabolites, playing roles in plant defense and signaling.

Table 1: Selected Natural Sources of Chroman-2-one Compounds

| Natural Source | Compound(s) | Reported Biological Activity | Reference(s) |

| Rhizophora stylosa (Mangrove) | Dihydrocoumarins | DPPH free radical scavenging | [7] |

| Hierochloë odorata (Sweet Grass) | 5,8-dihydroxycoumarin | Antioxidant, weak genotoxicity | [2] |

| Streptomyces and Aspergillus sp. | Novobiocin, Coumermycin | Antibacterial | [3] |

| Peucedanum luxurians | Peucedanin | Antimicrobial | [8] |

| Amburana cearensis | Coumarin | Reduces ROS production | [9] |

Biosynthetic Pathways

The biosynthesis of chroman-2-ones, like their coumarin precursors, is primarily rooted in the shikimate pathway. This pathway generates cinnamic acid, which undergoes a series of enzymatic transformations, including hydroxylation and glycosylation, followed by cyclization to form the coumarin ring. The reduction of the C3-C4 double bond of the coumarin scaffold, often catalyzed by ene-reductases, leads to the formation of dihydrocoumarins.[10] In some microorganisms, this reduction is a key step in coumarin biodegradation.[10][11]

Caption: Generalized biosynthetic pathway of chroman-2-one.

Isolation and Characterization of Natural Chroman-2-ones

The isolation of pure chroman-2-one compounds from natural matrices is a multi-step process that requires careful selection of extraction and purification techniques.[12]

General Workflow for Isolation

The overall process begins with the collection and preparation of the biological material, followed by extraction, and a series of chromatographic purification steps, culminating in structure elucidation.

Caption: A typical workflow for chroman-2-one isolation.[12]

Detailed Protocol: Microwave-Assisted Extraction (MAE) from Plant Material

This protocol is adapted from methodologies for extracting furanocoumarins and can be optimized for chroman-2-ones.[13]

-

Sample Preparation: Air-dry the plant material (e.g., leaves, roots) and grind it into a fine powder.[12]

-

Apparatus Setup:

-

Place 0.1 g of the powdered plant material into a microwave-safe extraction vessel.

-

Add 2 mL of a suitable solvent (e.g., hexane, methanol, or acetone) and 1 mL of water. The addition of a small amount of water can improve the solvent's contact with the plant matrix.[13]

-

-

Extraction Process:

-

Post-Extraction:

-

Allow the vessel to cool.

-

Filter the resulting extract to remove solid plant debris.

-

The filtrate, containing the crude chroman-2-one compounds, is now ready for purification.

-

Chromatographic Purification

-

Column Chromatography: The crude extract is first subjected to column chromatography using silica gel. A non-polar solvent like hexane is used to pack the column, and the extract is loaded. Elution is carried out with a gradient of increasing solvent polarity (e.g., a hexane-ethyl acetate mixture) to separate compounds based on their polarity.[12][14]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography that show the presence of the target compounds are pooled, concentrated, and further purified using preparative HPLC to yield the pure chroman-2-one.[12]

Synthetic Analogues and Medicinal Chemistry

While natural sources provide a plethora of chroman-2-one structures, synthetic chemistry offers the ability to create novel analogues with improved pharmacological properties.

Rationale for Synthesis

The synthesis of chroman-2-one analogues is driven by several factors:

-

Improving Potency: Modifying the core structure can enhance binding affinity to biological targets.

-

Enhancing Selectivity: Chemical modifications can increase selectivity for a specific target, reducing off-target effects.[15]

-